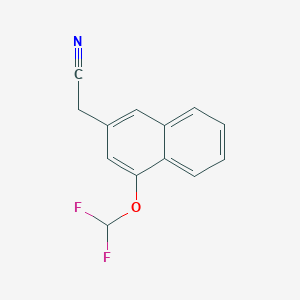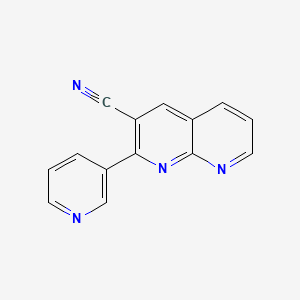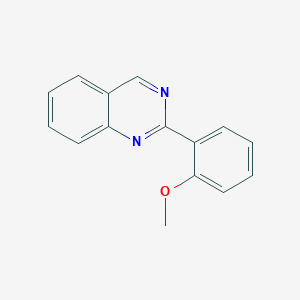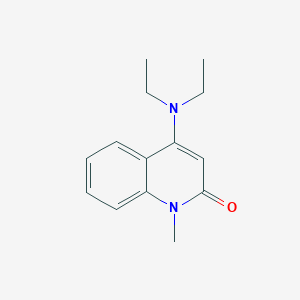
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale of production and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring and phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and phenylacetic acid moiety can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile
- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Uniqueness
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the azetidine ring and the phenylacetic acid moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)17)10(11(15)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,16) |
Clé InChI |
KXUPNNTWWYLOHV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1=O)C(C2=CC=CC=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)


![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)




![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)


